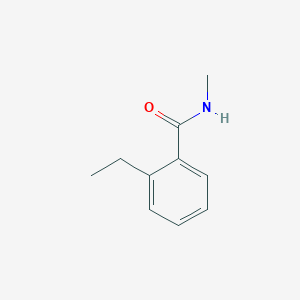
2-Ethyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H13NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic processes. One such method involves the use of copper-based metal-organic frameworks to promote oxidative couplings, resulting in high yields and efficient synthesis . This approach is considered environmentally friendly and economically viable due to its high atom economy and reaction mass efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Ethyl-N-methylbenzamide has a wide range of applications in scientific research:
Medicine: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Industry: Its unique chemical properties make it valuable in the production of materials and polymers, enhancing the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact mechanisms are still under investigation, and ongoing research aims to elucidate the detailed pathways involved.
Comparison with Similar Compounds
N-Methylbenzamide: A simpler analog with a methyl group attached to the nitrogen atom.
N,N-Dimethylbenzamide: Contains two methyl groups on the nitrogen atom.
N-Ethylbenzamide: Features an ethyl group on the nitrogen atom.
Comparison: 2-Ethyl-N-methylbenzamide is unique due to the presence of both an ethyl and a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-Methylbenzamide and N,N-Dimethylbenzamide, the additional ethyl group in this compound may enhance its lipophilicity and ability to interact with hydrophobic environments .
Properties
CAS No. |
634924-12-2 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
WLZGIDWQSBLOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


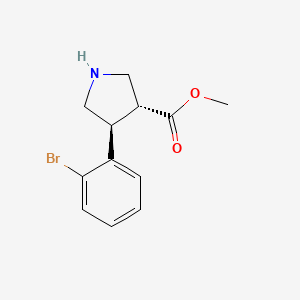
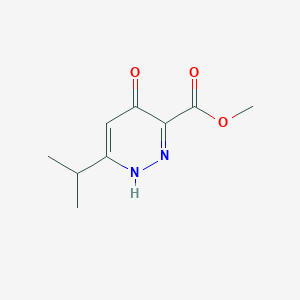

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)



![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
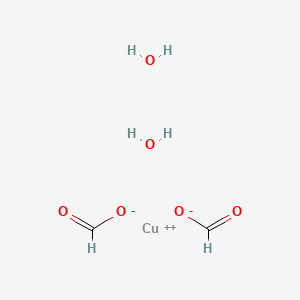
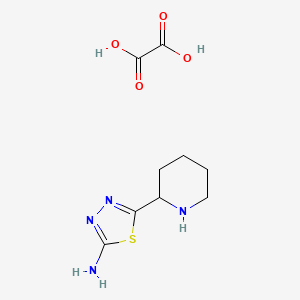

![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)

